2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves multiple steps. One common method includes the condensation of iminodiacetic acid with various amines under microwave irradiation to form piperazine-2,6-dione derivatives. These derivatives are then condensed with 1H-indole-2-carboxylic acid under microwave irradiation to yield the desired compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound’s unique properties make it a valuable candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it can inhibit enzymes like topoisomerase-II, which is involved in DNA replication and cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar compounds to 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide apart is its unique combination of the indole and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C22H22N4O4/c1-30-17-8-6-16(7-9-17)23-20(27)22(29)26-12-10-25(11-13-26)21(28)19-14-15-4-2-3-5-18(15)24-19/h2-9,14,24H,10-13H2,1H3,(H,23,27) |
InChI Key |
DTLNNSNYRBOMJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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